
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone is an organic compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone typically involves the reaction of 3-tert-butyl-4-hydroxy-5-methylphenyl with phenylmethanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogens or other electrophiles/nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: Similar structure but contains a sulfide group instead of a carbonyl group.
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate: Contains additional glycol and propionate groups.
Uniqueness
(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
652152-54-0 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
(3-tert-butyl-4-hydroxy-5-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-12-10-14(11-15(16(12)19)18(2,3)4)17(20)13-8-6-5-7-9-13/h5-11,19H,1-4H3 |
Clé InChI |
NNIIPRQAGJPWLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)

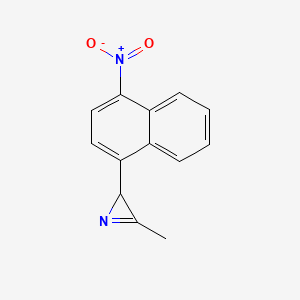
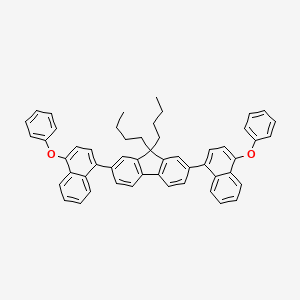
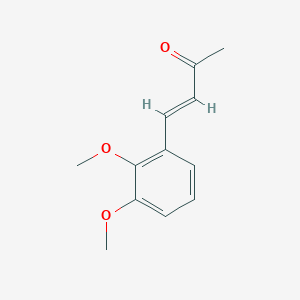
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
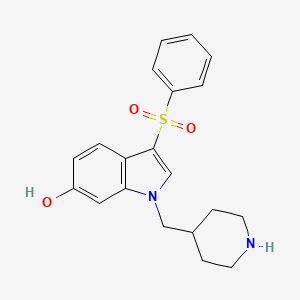
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
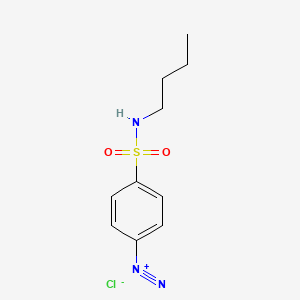

![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
